molecular formula C11H15N3O2 B1345222 4-hydrazino-N-(4-methylphenyl)-4-oxobutanamide CAS No. 443864-24-2

4-hydrazino-N-(4-methylphenyl)-4-oxobutanamide

Cat. No.: B1345222
CAS No.: 443864-24-2
M. Wt: 221.26 g/mol
InChI Key: HIYONTTUXHSTJV-UHFFFAOYSA-N
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Description

4-Hydrazino-N-(4-methylphenyl)-4-oxobutanamide is an organic compound with a complex structure that includes a hydrazine group, a methylphenyl group, and an oxobutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydrazino-N-(4-methylphenyl)-4-oxobutanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylphenylhydrazine and 4-oxobutanoyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The temperature is maintained at a specific range to ensure optimal reaction rates.

    Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction and improve yield.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazino-N-(4-methylphenyl)-4-oxobutanamide undergoes various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazides or amines.

    Substitution: The methylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide are commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.

    Substitution Reagents: Halogens or nitro compounds are used for substitution reactions.

Major Products

    Oxidation: Formation of azo or azoxy compounds.

    Reduction: Formation of hydrazides or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-Hydrazino-N-(4-methylphenyl)-4-oxobutanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-hydrazino-N-(4-methylphenyl)-4-oxobutanamide involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The compound may also interact with DNA or RNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-Hydrazino-N-methylbenzenemethanesulfonamide: Similar structure with a sulfonamide group instead of an oxobutanamide moiety.

    4-Hydrazino-N-(4-methylphenyl)-6-(4-morpholinyl)-1,3,5-triazine-2-amine: Contains a triazine ring and a morpholine group.

Uniqueness

4-Hydrazino-N-(4-methylphenyl)-4-oxobutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrazine and oxobutanamide moieties make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-hydrazinyl-N-(4-methylphenyl)-4-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-8-2-4-9(5-3-8)13-10(15)6-7-11(16)14-12/h2-5H,6-7,12H2,1H3,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYONTTUXHSTJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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